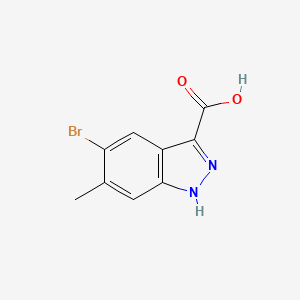

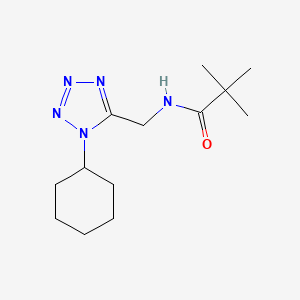

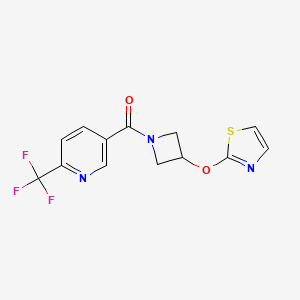

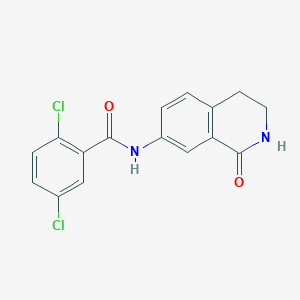

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pivalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pivalamide” is a chemical compound that has been mentioned in the context of peptide research and therapeutics . It is a derivative of tetrazole, a class of heterocyclic compounds that are widely used in medicinal and pharmaceutical applications .

Synthesis Analysis

The synthesis of this compound involves a solid phase synthesis of a cyclic peptoid bearing (1H-tetrazol-5-yl)methyl as N-substituent . The monom科学的研究の応用

Cystic Fibrosis Therapy

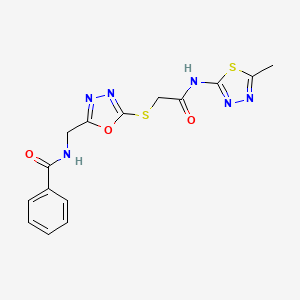

A study focused on the development of potent s-cis-locked bithiazole correctors for DeltaF508 cystic fibrosis transmembrane conductance regulator (CFTR) cellular processing. These compounds, including analogs of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pivalamide, have shown promise in correcting defective cellular processing of the CFTR protein, a critical aspect of cystic fibrosis therapy. The research highlights the significance of heteroatom placement and the conformational control within the bithiazole core for enhancing corrector activity (Yu et al., 2008).

DNA Minor Groove Recognition

Another application is in the field of DNA recognition, where N-methylpyrrole-N-methylimidazole (PI) polyamide derivatives have been utilized for specific DNA binding to regulate gene expression. The research demonstrates the effectiveness of double β substitutions in PI polyamides for lengthened DNA minor groove recognition, which can suppress target gene expression in cells. This finding has implications for biomedical research targeting genomic DNA (Watanabe et al., 2015).

Acceleration of Organic Reactions

The acceleration of the Baylis-Hillman reaction in polar solvents, such as water and formamide, has been studied, revealing that certain amine catalysts can significantly enhance the reaction rate. This research contributes to the field of organic synthesis by providing insights into the use of polar solvents for accelerating chemical reactions (Aggarwal et al., 2002).

Porphyrin Complexes and Oxygen Transport

Investigations into bis-base low-spin iron(II)-tetrakis(o-pivalamidophenyl)porphyrin complexes have provided insights into ligand rotation, nonplanar heme distortion, and their implications for oxygen transport. These studies are relevant for understanding the structural and functional aspects of synthetic heme proteins and their potential applications (Le Moigne et al., 2003).

Epigenetic Activity and Gene Regulation

Research on programmable small DNA-binding molecules, such as PI polyamide-SAHA conjugates, has shown potential for epigenetically activating pluripotency genes in mouse embryonic fibroblasts. This approach represents a novel strategy for gene regulation and has implications for stem cell research and regenerative medicine (Pandian et al., 2012).

特性

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N5O/c1-13(2,3)12(19)14-9-11-15-16-17-18(11)10-7-5-4-6-8-10/h10H,4-9H2,1-3H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKINSANIMXYGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=NN=NN1C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

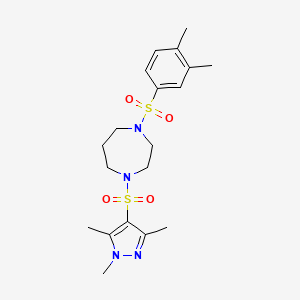

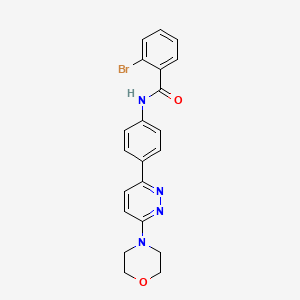

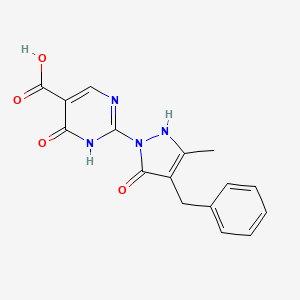

![9-(3,4-dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

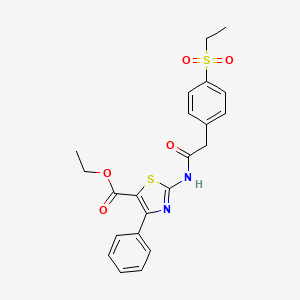

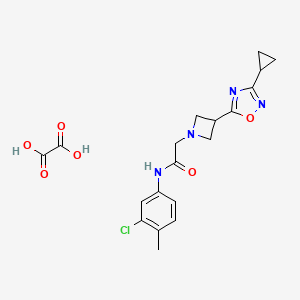

![2-[[1-[(2-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2717354.png)

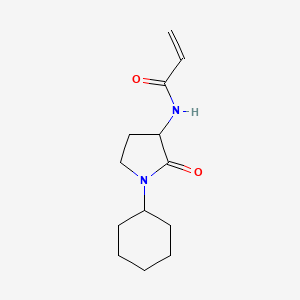

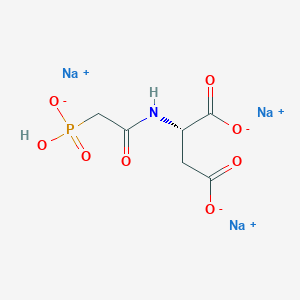

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2717368.png)